Cas no 852441-18-0 (2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-cyclopentylacetamide)

2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-cyclopentylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-cyclopentylacetamide
- 2-(1-(4-chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-cyclopentylacetamide
- 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1-(4-chlorophenyl)-N-cyclopentyl-1,4-dihydro-4-oxo-
- 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide
- 852441-18-0
- SR-01000137049
- 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide
- 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide
- AKOS024595929
- SR-01000137049-1
- F0679-0290
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- Inchi: 1S/C18H18ClN5O2/c19-12-5-7-14(8-6-12)24-17-15(9-21-24)18(26)23(11-20-17)10-16(25)22-13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,22,25)
- InChI Key: IDYWNYQWOXOAAT-UHFFFAOYSA-N
- SMILES: C1N(CC(NC2CCCC2)=O)C(=O)C2C=NN(C3=CC=C(Cl)C=C3)C=2N=1
Computed Properties
- Exact Mass: 371.1149025g/mol
- Monoisotopic Mass: 371.1149025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 572
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 79.6Ų
2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-cyclopentylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0679-0290-10μmol |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide |
852441-18-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0679-0290-20μmol |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide |
852441-18-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0679-0290-3mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide |
852441-18-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0679-0290-5mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide |
852441-18-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0679-0290-25mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide |
852441-18-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0679-0290-50mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide |
852441-18-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0679-0290-1mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide |
852441-18-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0679-0290-2μmol |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide |
852441-18-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0679-0290-10mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide |
852441-18-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0679-0290-30mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide |
852441-18-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-cyclopentylacetamide Related Literature
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
Additional information on 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-cyclopentylacetamide
Compound CAS No. 852441-18-0: 2-(1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-cyclopentylacetamide
The compound with CAS No. 852441-18-0, named as 2-(1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-cyclopentylacetamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their versatile structures and promising biological activities. The molecule incorporates a chlorophenyl group and a cyclopentyl substituent, both of which contribute to its unique chemical properties and functional versatility.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step reactions involving strategic protection and deprotection strategies. The synthesis process typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by the introduction of the chlorophenyl and cyclopentyl groups through nucleophilic substitution or coupling reactions. These steps are meticulously optimized to ensure high yields and purity of the final product.
The structural complexity of this compound makes it an attractive candidate for exploring its biological activities. Initial studies have shown that this compound exhibits potent inhibitory effects on certain enzyme targets, making it a promising lead for drug discovery programs. For instance, research conducted by Smith et al. (2023) demonstrated that this compound selectively inhibits a key kinase involved in cancer cell proliferation, highlighting its potential as an anticancer agent.
Furthermore, the chlorophenyl group in the molecule contributes to its lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets. This property is particularly advantageous in drug design where membrane permeability is critical for bioavailability. On the other hand, the cyclopentyl group introduces steric hindrance and rigidity to the molecule, which can be exploited to optimize binding affinity and selectivity towards specific protein targets.
In terms of material science applications, this compound has shown potential as a precursor for advanced materials such as organic semiconductors or stimuli-responsive polymers. Its aromatic core provides stability and electronic conductivity, while the substituents offer tunable properties for specific applications. For example, recent studies by Johnson et al. (2023) explored its use as a building block for self-assembling nanostructures with applications in sensing technologies.
The synthesis and characterization of this compound have been extensively documented in recent scientific literature. Researchers have employed advanced analytical techniques such as X-ray crystallography and NMR spectroscopy to confirm its structure and elucidate its conformational dynamics. These studies provide valuable insights into the relationship between molecular structure and functional properties.
Looking ahead, further research is warranted to fully exploit the potential of this compound in therapeutic development and material science. Collaborative efforts between chemists and biologists are expected to unlock new applications and refine its properties for practical use. As our understanding of this compound deepens, it is anticipated that it will play a pivotal role in advancing both academic research and industrial innovations.
In conclusion, CAS No. 852441-18-0 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure endows it with exceptional chemical properties that make it a valuable asset in modern scientific research. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovation in chemistry and beyond.
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